molecular formula C8H7ClN4O B2796513 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene CAS No. 1697378-98-5

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene

Cat. No.: B2796513
CAS No.: 1697378-98-5
M. Wt: 210.62
InChI Key: ZNPDDNPATLFELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7400,3,7]trideca-1,3,5,8-tetraene is a complex organic compound with the molecular formula C8H7ClN4O This compound is characterized by its unique tricyclic structure, which includes a chlorine atom, an oxygen atom, and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene
  • 2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1]decane

Uniqueness

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7400,3,7]trideca-1,3,5,8-tetraene is unique due to its specific tricyclic structure and the presence of multiple heteroatoms (chlorine, oxygen, and nitrogen)

Properties

IUPAC Name

8-chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-7-5-3-14-2-1-6(5)12-8-10-4-11-13(7)8/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDDNPATLFELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N3C(=NC=N3)N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697378-98-5
Record name 8-chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.